Fosaprepitant-d4 (dimeglumine)

Description

BenchChem offers high-quality Fosaprepitant-d4 (dimeglumine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fosaprepitant-d4 (dimeglumine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H56F7N6O16P |

|---|---|

Molecular Weight |

1008.9 g/mol |

IUPAC Name |

[3-[[(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2,2,3,3-tetradeuterio-5-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;2*4-,5+,6+,7+/m100/s1/i6D2,7D2;; |

InChI Key |

VRQHBYGYXDWZDL-JGYKJGSSSA-N |

Isomeric SMILES |

[2H]C1(C(O[C@@H]([C@@H](N1CC2=NN(C(=O)N2)P(=O)(O)O)C3=CC=C(C=C3)F)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)([2H])[2H])[2H].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Contextualizing Deuterated Analogues in Drug Discovery and Development Research

The use of deuterium (B1214612) in medicinal chemistry has grown significantly in recent years. acs.orgnih.gov Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, can exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts due to the kinetic isotope effect. wikipedia.org This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes. acs.org

This strategic substitution can lead to several potential benefits in drug development:

Improved Metabolic Stability: Deuteration at sites of metabolic breakdown can make a drug more resistant to enzymatic degradation, potentially leading to a longer half-life and reduced dosing frequency. unibestpharm.com

Enhanced Safety and Tolerability: By altering metabolic pathways, deuteration may reduce the formation of toxic metabolites. unibestpharm.comacs.org

Increased Bioavailability: Slowing down first-pass metabolism can result in higher concentrations of the active drug reaching systemic circulation. acs.org

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone and paving the way for further research into deuterated compounds. nih.govassumption.edu

Overview of Fosaprepitant As a Phosphorylated Prodrug Strategy

Fosaprepitant (B1673561) is a phosphorylated prodrug of aprepitant (B1667566), designed to be administered intravenously. thieme-connect.comresearchgate.net As a prodrug, fosaprepitant itself is inactive but is rapidly converted in the body to the active drug, aprepitant. patsnap.combaxterpi.com This conversion is facilitated by phosphatases present in the blood and various tissues. thieme-connect.comresearchgate.net Plasma levels of fosaprepitant are typically undetectable within 30 minutes of infusion. thieme-connect.comresearchgate.net

The development of a water-soluble, injectable prodrug like fosaprepitant addresses the clinical need for an alternative to oral administration, especially for patients who may have difficulty taking oral medications. researchgate.netnih.gov Aprepitant, the active metabolite, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors. baxterpi.com By blocking these receptors, aprepitant inhibits the emetic signaling pathway. patsnap.comdrugbank.com

Role of Deuterium Labeling in Investigational Chemical Entities

Deuterium (B1214612) labeling is a critical tool in modern drug discovery and is used for several key purposes in the investigation of new chemical entities. The primary applications stem from the fact that deuterium is a stable, non-radioactive isotope of hydrogen that is easily detectable by mass spectrometry. unibestpharm.comhwb.gov.in

Key research applications of deuterium labeling include:

Metabolic and Pharmacokinetic Probes: Deuterated compounds are widely used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. assumption.eduresearchgate.net By tracking the deuterated molecule, researchers can elucidate metabolic pathways and identify sites of metabolic vulnerability. researchgate.net

Mechanistic Studies: The kinetic isotope effect can be used to investigate the mechanisms of chemical and enzymatic reactions. wikipedia.org

Improving Drug Properties: As mentioned earlier, "precision deuteration" can be employed to create new chemical entities with improved pharmacokinetic profiles, potentially leading to better efficacy and safety. acs.orgnih.gov This strategy can sometimes "rescue" a drug candidate that previously failed due to poor pharmacokinetics. acs.org

The ability to selectively introduce deuterium into a molecule without significantly altering its size or shape makes it a versatile tool for medicinal chemists. hwb.gov.in

Research Significance of Fosaprepitant D4 Dimeglumine As a Stable Isotope Standard

Synthetic Pathways for Fosaprepitant and its Analogues

The synthesis of Fosaprepitant is fundamentally a prodrug strategy, beginning with the chemical modification of Aprepitant (B1667566). fda.gov The core of this transformation is the introduction of a phosphate (B84403) group to the Aprepitant molecule, which dramatically alters its properties. mdpi.com

Phosphorylation is a key step in converting Aprepitant into its water-soluble prodrug, Fosaprepitant. mdpi.comfda.gov This process involves the attachment of a phosphate group to the hydroxyl moiety of the Aprepitant structure. Various methodologies have been developed to achieve this transformation efficiently.

One common approach involves the reaction of Aprepitant with a phosphorylating agent in the presence of a base. A patented process describes charging Aprepitant to a mixture of a base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), within an organic solvent like N,N-dimethylformamide (DMF). google.comepo.org Subsequently, a phosphorylating agent, such as tetrabenzyl pyrophosphate, is added to the solution to yield the phosphorylated intermediate. google.comepo.org Another method utilizes bis(trimethylsilyl)sodamide as the base in tetrahydrofuran (B95107) (THF) for the condensation reaction between Aprepitant and tetrabenzyl pyrophosphate, which initially forms a bis-O-phenyl phosphate intermediate. google.com This intermediate is then treated with methanol (B129727) to produce the mono-O-phenyl phosphate. google.com The reaction conditions, particularly the choice of base and solvent, are critical for optimizing the yield and purity of the resulting phosphorylated compound. epo.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Base-mediated Phosphorylation | Aprepitant, Tetrabenzyl pyrophosphate, Base (e.g., LiOH, NaOH, DBN) | Reaction is conducted in an organic solvent such as DMF, DMSO, or NMP. The choice of base and solvent is crucial for reaction efficiency. | google.comepo.org |

| Silylamide-based Condensation | Aprepitant, Tetrabenzyl pyrophosphate, Bis(trimethylsilyl)sodamide | Performed in THF, this method proceeds through a bis-O-phenyl phosphate intermediate before conversion to the final product. | google.com |

Aprepitant is characterized by its very low aqueous solubility (reported as 3–7 μg/mL at pH 2–10), which historically hindered the development of an intravenous formulation. nih.govnih.gov The primary and most successful strategy to overcome this limitation was the development of a water-soluble prodrug, which led to the synthesis of Fosaprepitant. mdpi.comnih.gov

The introduction of a hydrophilic phosphate group transforms the lipophilic Aprepitant into Fosaprepitant, a compound with significantly enhanced water solubility. mdpi.comnih.gov The dimeglumine salt form, Fosaprepitant dimeglumine, is freely soluble in water, making it suitable for intravenous administration. chemicalbook.com This conversion from a poorly soluble drug to a highly soluble prodrug is a classic example of using chemical derivatization to improve pharmaceutical properties. mdpi.com

While the synthesis of Fosaprepitant is the definitive approach for creating an injectable form of Aprepitant, other research efforts have explored different methods to enhance the dissolution of the parent drug for oral formulations. These include creating solid dispersions with hydrophilic polymers, nano-milling to increase surface area, and forming complexes with cyclodextrins. nih.govacs.orgmdpi.comresearchgate.net

| Approach | Description | Outcome | Reference |

|---|---|---|---|

| Prodrug Synthesis (Fosaprepitant) | Phosphorylation of the Aprepitant molecule to introduce a hydrophilic phosphate group. | Creates a highly water-soluble prodrug suitable for intravenous formulation. | mdpi.comfda.govnih.gov |

| Solid Dispersions | Mixing Aprepitant with hydrophilic carriers like HPMCAS-LF or Poloxamer 188. | Increases the dissolution rate of Aprepitant for oral dosage forms by creating an amorphous state. | acs.orgresearchgate.net |

| Particle Size Reduction | Nano-milling of Aprepitant to reduce particle size and increase surface area. | Enhances the rate of solubilization for oral formulations. | nih.govmdpi.com |

| Complexation | Formation of inclusion complexes with cyclodextrins. | Improves the solubility and dissolution of Aprepitant. | nih.govmdpi.com |

Following the phosphorylation of Aprepitant, the protecting groups on the phosphate moiety, typically benzyl (B1604629) groups from tetrabenzyl pyrophosphate, must be removed to yield the final Fosaprepitant molecule. google.com Catalytic hydrogenation is the standard method for this deprotection step. googleapis.comgoogle.com

The process generally involves the hydrogenation of the dibenzyl or monobenzyl fosaprepitant intermediate. googleapis.comgoogle.com One documented procedure uses a transfer hydrogenation technique, where the phosphorylated intermediate is dissolved in methanol, followed by the addition of a hydrogen donor like ammonium (B1175870) formate (B1220265) and a palladium hydroxide on carbon (Pd(OH)₂/C) catalyst. google.com Another widely used method employs palladium on carbon (Pd/C) with hydrogen gas (H₂). google.comgoogleapis.com These reactions efficiently cleave the benzyl-oxygen bond of the phosphate ester, liberating the free phosphonic acid group of Fosaprepitant. The catalyst is subsequently removed by filtration. google.com

| Technique | Catalyst | Hydrogen Source | Substrate | Reference |

|---|---|---|---|---|

| Transfer Hydrogenation | Palladium hydroxide on carbon (Pd(OH)₂/C) | Ammonium formate | Phosphorylated Aprepitant | google.com |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C) | Hydrogen gas (H₂) | Dibenzyl or Monobenzyl Fosaprepitant | google.comgoogleapis.comgoogle.com |

Isotopic Labeling Techniques for Deuterated Compounds

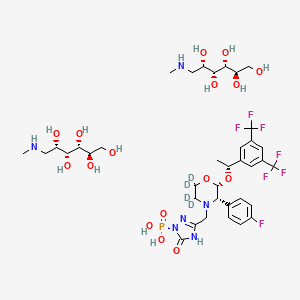

The "-d4" designation in Fosaprepitant-d4 (dimeglumine) signifies that four hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium (B1214612). synzeal.com Isotopic labeling is a critical tool in pharmaceutical research, often used to study drug metabolism and pharmacokinetics. researchgate.net The increased mass of deuterium can alter the rate of metabolic processes involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect. osaka-u.ac.jp

While the outline specifies the morpholine (B109124) ring, the systematic chemical name for Fosaprepitant-d4—(3-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl-2,3,5,6-d4)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid—indicates that the four deuterium atoms are located on the 4-fluorophenyl substituent attached to the morpholine ring, not on the morpholine ring itself. synzeal.com

However, the site-specific deuteration of heterocyclic rings like morpholine or the structurally similar piperidine (B6355638) is a significant area of synthetic chemistry. d-nb.info Methods for achieving such specific labeling often involve the reduction of a precursor heterocycle, such as a pyridine (B92270) or dihydropyridine, using a deuterium source like deuterium gas (D₂) or a deuterated reducing agent. d-nb.info Additionally, direct hydrogen-deuterium exchange (HIE) reactions, often catalyzed by transition metals, can be employed for the late-stage functionalization of C-H bonds, allowing for precise deuterium incorporation. snnu.edu.cn For instance, methods have been developed for H/D exchange specifically at the C2 position of a piperidine ring. d-nb.info

The synthesis of complex deuterated molecules like Fosaprepitant-d4 can be approached in two primary ways: incorporating deuterated building blocks during the synthesis or performing late-stage deuteration on the final molecule or a late-stage intermediate. d-nb.info

Deuterated Building Block Approach : This strategy involves synthesizing the target molecule from starting materials that already contain deuterium at the desired positions. For Fosaprepitant-d4, this would likely involve the use of a deuterated version of a key precursor, such as 4-fluoro-d4-bromobenzene or a corresponding boronic acid, during the construction of the Aprepitant scaffold. This method provides precise control over the location and number of deuterium atoms. d-nb.info

Late-Stage Deuteration : This approach introduces deuterium atoms into an already assembled molecule. snnu.edu.cn C-H activation chemistry is a powerful tool for this purpose, using catalysts to selectively replace specific C-H bonds with C-D bonds. snnu.edu.cn Transition metal catalysts, such as those based on iridium, rhodium, or palladium, are often used to facilitate hydrogen isotope exchange (HIE) with a deuterium source like D₂O or D₂ gas. osaka-u.ac.jpsnnu.edu.cn This method is advantageous for its step-economy, as it avoids the need to re-synthesize a complex molecule from simple deuterated precursors. snnu.edu.cn

The choice of strategy depends on the complexity of the molecule and the availability of deuterated starting materials or suitable catalytic methods for selective HIE.

| Strategy | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Deuterated Building Blocks | Synthesis using precursors that are already isotopically labeled. | High isotopic purity and precise control of deuterium location. | Requires synthesis or commercial availability of specific deuterated starting materials. | d-nb.info |

| Late-Stage H/D Exchange | Direct replacement of C-H bonds with C-D bonds on a complex molecule using a catalyst and deuterium source (e.g., D₂O, D₂ gas). | Atom- and step-economical; avoids lengthy de novo synthesis. | Can suffer from issues with regioselectivity, leading to mixtures of isotopologues. | d-nb.infosnnu.edu.cn |

Characterization of Synthetic Intermediates and Final Product Purity

The synthesis of Fosaprepitant-d4 (dimeglumine) involves a multi-step process, beginning with the appropriate deuterated starting materials. A common synthetic route involves the reaction of a deuterated morpholine derivative with a protected triazolone-phosphonate moiety. google.com The final step is the formation of the dimeglumine salt.

The characterization of synthetic intermediates is crucial for ensuring the desired stereochemistry and purity of the final product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) and Mass Spectrometry (MS) are employed to confirm the structure and isotopic labeling of each intermediate. lgcstandards.com

The purity of the final Fosaprepitant-d4 (dimeglumine) product is assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for determining purity and quantifying impurities. lgcstandards.comnih.gov A certificate of analysis for a batch of Fosaprepitant-d4 Dimeglumine showed an HPLC purity of 98.77% at a wavelength of 210 nm. lgcstandards.com Other tests to ensure the quality of the final product include elemental analysis, determination of water content, and specific rotation. lgcstandards.com

Table 1: Analytical Characterization Data for a Representative Batch of Fosaprepitant-d4 (dimeglumine)

| Test | Specification | Result |

| Appearance | White to Off-White Solid | White Solid |

| ¹H NMR | Conforms to Structure | Conforms |

| ¹⁹F NMR | Conforms to Structure | Conforms |

| ³¹P NMR | Conforms to Structure | Conforms |

| Mass Spectrometry | Conforms to Structure | Conforms |

| HPLC Purity | >95% | 98.77% (210 nm) |

| Isotopic Purity | >95% | 96.8% |

| Water Content | Report Result | ~5.5% (based on Elemental Analysis) |

| Specific Rotation | Report Result | +27.4° (c = 0.1, Methanol) |

Data sourced from a certificate of analysis. lgcstandards.com

Investigation of Impurity Profiles and Related Substances

A thorough investigation of the impurity profile is a critical aspect of the quality control of Fosaprepitant-d4 (dimeglumine). Impurities can arise from starting materials, intermediates, by-products of the synthetic process, or degradation of the final product. synzeal.com

Diastereomeric Impurity Analysis

Due to the presence of multiple chiral centers in the Fosaprepitant molecule, the formation of diastereomeric impurities is a significant concern. The desired stereoisomer is the (2R,3S) configuration at the morpholine ring and the (R) configuration at the benzylic ether side chain. nih.gov Diastereomeric impurities, such as the (R,R,R)-isomer, can have different pharmacological and toxicological profiles. pharmaffiliates.com

The analysis of diastereomeric impurities is typically performed using chiral HPLC methods, which are specifically designed to separate stereoisomers. These methods are crucial for ensuring the stereochemical purity of Fosaprepitant-d4 (dimeglumine). The chemical name for a known diastereomer impurity is (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol (3-(((2R,3R)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonate. synzeal.com

Identification and Characterization of Process-Related Impurities

Process-related impurities are substances that are formed during the manufacturing process. These can include unreacted starting materials, intermediates, and by-products from side reactions. A stability-indicating HPLC method has been developed and validated to determine process- and degradation-related impurities in fosaprepitant dimeglumine injection formulations. nih.gov This method utilizes a C18 column and a gradient elution system with a mobile phase consisting of ammonium dihydrogen phosphate buffer and a mixture of methanol and acetonitrile (B52724). nih.gov

Several process-related impurities have been identified and characterized for Fosaprepitant. While specific data for the deuterated form is limited, the impurities are expected to be analogous to those of the non-deuterated compound.

Table 2: List of Known Process-Related Impurities of Fosaprepitant

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Aprepitant | C₂₃H₂₁F₇N₄O₃ | 534.43 |

| Fosaprepitant Dimeglumine Dibenzylester Impurity | C₃₇H₃₄F₇N₄O₆P | 794.65 |

| Fosaprepitant Desfluoro Impurity | C₂₃H₂₃F₆N₄O₆P | 596.42 |

| Fosaprepitant Enantiomer | C₂₃H₂₂F₇N₄O₆P | 614.41 |

| Dibenzyl Phosphate Impurity | C₁₄H₁₅O₄P | 278.2 |

| Fosaprepitant Benzyl Ester | C₃₀H₂₈F₇N₄O₆P | 704.5 |

| Fosaprepitant Dimeglumine Impurity F | C₃₀H₂₈F₇N₄O₆P | 704.5 |

Data compiled from various sources. pharmaffiliates.comkmpharma.inalentris.org

The control of these impurities to acceptable levels is a critical part of the manufacturing process to ensure the quality and consistency of Fosaprepitant-d4 (dimeglumine).

Rationale for Prodrug Development in Pharmaceutical Sciences

The development of prodrugs is a key strategy in pharmaceutical sciences to address suboptimal physicochemical and pharmacokinetic properties of active drug molecules.

Addressing Solubility Challenges of Parent Compounds

A primary driver for the development of fosaprepitant was the very low water solubility of its parent compound, aprepitant, which is practically insoluble in water (0.2 µg/mL in isotonic saline). nih.gov This insolubility precluded the development of a much-needed intravenous formulation of aprepitant. nih.govmdpi.com To overcome this, a prodrug approach was employed, specifically by creating a water-soluble N-phosphoryl derivative of aprepitant. nih.govmdpi.comorientjchem.org This phosphorylation significantly increases the aqueous solubility, allowing for an injectable intravenous formulation. mdpi.comorientjchem.org The dimeglumine salt form of fosaprepitant further enhances its suitability for intravenous administration. umw.edu.plumw.edu.pl

Enhancing Bioavailability and Pharmacokinetic Profiles (preclinical focus)

By creating a water-soluble intravenous formulation, the prodrug design of fosaprepitant circumvents issues related to oral absorption, such as first-pass metabolism, which can limit the bioavailability of the parent drug. nih.govresearchgate.net Intravenous administration of fosaprepitant ensures that the active drug, aprepitant, can rapidly achieve therapeutic concentrations in the bloodstream. nih.govnih.gov Preclinical studies in rats and dogs, along with clinical trials in humans, have demonstrated that intravenous fosaprepitant is rapidly and completely converted to aprepitant. nih.govfda.govresearchgate.net This conversion leads to a pharmacokinetic profile for aprepitant that is bioequivalent to the oral administration of the parent drug, ensuring comparable efficacy. nih.govnih.gov Fosaprepitant itself has a significantly lower affinity for the target neurokinin-1 (NK1) receptor compared to aprepitant, underscoring its role as a carrier molecule that releases the active therapeutic agent. nih.gov

Enzymatic Conversion Pathways of the Phosphate Moiety

The conversion of the inactive prodrug, fosaprepitant, to the active drug, aprepitant, is a critical step that is mediated by specific enzymes.

Role of Phosphatase Enzymes in Prodrug Activation

Fosaprepitant is activated in the body through dephosphorylation, a process catalyzed by ubiquitous enzymes known as phosphatases. mdpi.comumw.edu.plnih.govnih.gov These enzymes hydrolyze the phosphate ester bond in fosaprepitant, releasing the active aprepitant molecule. mdpi.comumw.edu.pl This enzymatic conversion is rapid, with plasma concentrations of fosaprepitant falling below the limit of quantification within 30 to 60 minutes after intravenous infusion. nih.govfda.govresearchgate.nethemonc.org

In Vitro Studies on Tissue-Specific Prodrug Conversion (e.g., liver, kidney, lung, ileum preparations)

In vitro investigations have demonstrated that the conversion of fosaprepitant to aprepitant is not confined to a single organ but occurs in various tissues throughout the body. nih.govfda.gov Studies using S9 preparations from human tissues have shown rapid and nearly complete conversion in the liver, kidney, lung, and ileum. fda.govhemonc.org This widespread metabolism indicates that multiple extrahepatic tissues contribute to the activation of the prodrug. fda.govhemonc.org The rapid conversion in human liver microsomes is particularly noteworthy, with only 3% of fosaprepitant remaining after a 15-minute incubation. nih.govresearchgate.net This contrasts with the stability of fosaprepitant in human blood, where less than 15% conversion was observed over a two-hour period, suggesting that the primary sites of activation are within tissues. nih.gov

Mechanistic Research on Prodrug Activation Kinetics

The kinetics of fosaprepitant's conversion to aprepitant have been a key area of research to ensure predictable and effective drug delivery.

Following intravenous administration, fosaprepitant is rapidly converted to aprepitant, with the process being essentially complete within 30 minutes after the end of the infusion. nih.govfda.govnih.gov This rapid conversion is a hallmark of its design, ensuring that the therapeutic effects are attributable to the released aprepitant. nih.gov

The table below summarizes the pharmacokinetic parameters of aprepitant following the administration of fosaprepitant.

| Parameter | Value |

| Time to Conversion | ~30 minutes post-infusion nih.govfda.govnih.gov |

| Fosaprepitant Plasma Half-life | ~2.3 minutes researchgate.netresearchgate.net |

| Aprepitant Cmax (from 150 mg fosaprepitant) | 4.2 (± 1.2) mcg/mL hemonc.org |

| Aprepitant AUC0-∞ (from 150 mg fosaprepitant) | 37.4 (± 14.8) mcg•hr/mL hemonc.org |

| This table presents a summary of key pharmacokinetic data related to the conversion of fosaprepitant to aprepitant. |

Research in animal models has provided further insights into the conversion kinetics. In rats, the conversion is rapid with a half-life of approximately 30 minutes. nih.gov In contrast, the conversion is slower in dogs, with a half-life exceeding 300 minutes. nih.gov These species-specific differences highlight the importance of human-based studies for accurately characterizing the pharmacokinetic profile.

Theoretical and Experimental Aspects of Deuteration Effects on Bioconversion

The bioconversion of Fosaprepitant-d4 (dimeglumine) involves a multi-step process that can be influenced by isotopic labeling. The primary consideration is the deuterium kinetic isotope effect (KIE), a phenomenon where the replacement of hydrogen with its heavier, stable isotope, deuterium, can lead to a slower rate of chemical reactions that involve the cleavage of the bond to that atom. This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher activation energy to break compared to a carbon-hydrogen (C-H) bond.

Theoretical Aspects

The metabolic pathway of fosaprepitant provides a framework for theorizing the potential effects of deuteration. This process can be conceptually divided into two main stages: the initial conversion of the prodrug and the subsequent metabolism of the active drug.

Prodrug Conversion: Fosaprepitant is a water-soluble N-phosphoryl prodrug of aprepitant. nih.govdovepress.comnih.gov Following intravenous administration, it undergoes rapid and extensive conversion to the active drug, aprepitant. nih.goveuropa.eunih.gov This hydrolysis of the phosphate group is catalyzed by ubiquitous enzymes, such as phosphatases, and occurs in various hepatic and extrahepatic tissues, including the kidneys, lungs, and ileum. dovepress.comeuropa.eubaxterpi.com Since this initial dephosphorylation reaction does not directly involve the cleavage of a carbon-hydrogen bond on the core aprepitant structure (where the deuterium atoms in Fosaprepitant-d4 are located), the kinetic isotope effect on this conversion step is expected to be negligible. Therefore, the rate at which the active metabolite, aprepitant-d4 (B46679), is formed from the prodrug Fosaprepitant-d4 should be comparable to the rate of formation of aprepitant from non-deuterated fosaprepitant.

Metabolism of the Active Drug (Aprepitant-d4): Once formed, the active compound, aprepitant (or in this case, aprepitant-d4), undergoes extensive metabolism. baxterpi.comdrugbank.com This metabolic clearance is primarily mediated by the cytochrome P450 enzyme system in the liver, with CYP3A4 being the major enzyme involved, and minor contributions from CYP1A2 and CYP2C19. nih.govdovepress.combaxterpi.comdrugbank.com The metabolism largely occurs via oxidation at the morpholine ring and its side chains. baxterpi.comfda.gov

It is at this stage that a significant kinetic isotope effect is anticipated. The oxidative reactions carried out by CYP enzymes typically involve the abstraction of a hydrogen atom as a rate-limiting or partially rate-limiting step. By replacing hydrogen with deuterium at these metabolically vulnerable sites ("soft spots"), the rate of metabolism can be significantly reduced. This would theoretically lead to a decreased clearance and a longer plasma half-life for aprepitant-d4 compared to aprepitant. A potential consequence of slowing down a primary metabolic pathway is "metabolic shunting," where the body may utilize alternative, minor metabolic routes more extensively, although the resulting metabolites are generally expected to be the same as those from the non-deuterated compound.

The following table summarizes the theoretical effects of deuteration on the bioconversion of Fosaprepitant-d4.

| Parameter | Theoretical Effect of Deuteration | Rationale |

|---|---|---|

| Rate of Prodrug Conversion (Fosaprepitant-d4 → Aprepitant-d4) | No significant effect | The conversion is a hydrolysis of a phosphate group, which does not involve cleavage of the C-D bonds on the core structure. |

| Rate of Active Drug Metabolism (Metabolism of Aprepitant-d4) | Decreased | CYP3A4-mediated oxidation involves C-H/C-D bond cleavage, which is slowed by the kinetic isotope effect. nih.govdrugbank.com |

| Plasma Half-life of Active Drug (Aprepitant-d4) | Increased | A direct consequence of the decreased rate of metabolic clearance. |

| Overall Exposure (AUC) of Active Drug (Aprepitant-d4) | Increased | The active drug remains in circulation for a longer period before being eliminated. nih.gov |

Experimental Aspects

Specific research studies detailing the experimental findings on the bioconversion of Fosaprepitant-d4 (dimeglumine) are not prominently available in published literature. The compound is recognized primarily as a stable isotope-labeled internal standard, used as a tracer for accurate quantification of fosaprepitant in biological samples during research and development. medchemexpress.com

However, the principles derived from studies of other deuterated drugs can be applied to anticipate the experimental outcomes for Fosaprepitant-d4.

In Vitro Studies: In experiments using human liver microsomes, it is established that aprepitant is metabolized primarily by CYP3A4. baxterpi.comfda.gov An in vitro study comparing the metabolism of aprepitant and aprepitant-d4 in this system would be expected to show a lower rate of disappearance and metabolite formation for the deuterated version, provided the deuterium atoms are positioned at the sites of CYP3A4-mediated oxidation.

In Vivo Pharmacokinetics: While no direct comparative pharmacokinetic data for Fosaprepitant-d4 has been published, it is known that for drugs where CYP-mediated metabolism is the main route of elimination, deuteration can significantly increase exposure (AUC) and half-life. For example, co-administration of fosaprepitant with strong inhibitors of CYP3A4, such as ketoconazole, results in markedly increased plasma concentrations of aprepitant, demonstrating the critical role of this enzyme in its clearance. merck.ca Deuteration at the sites targeted by CYP3A4 would be expected to mimic this effect to some degree, slowing metabolism intrinsically rather than through competitive inhibition.

Neurokinin-1 Receptor (NK-1R) Antagonism Research

Aprepitant has a high affinity for human NK-1 receptors and demonstrates little to no affinity for serotonin (B10506) (5-HT3), dopamine, or corticosteroid receptors. drugbank.comdrugbank.com Preclinical studies have established that aprepitant is brain-penetrant and occupies central NK-1 receptors, which is crucial for its mechanism of action. drugbank.comtga.gov.aumerck.cahmdb.ca

Aprepitant is a potent, high-affinity antagonist for the human NK-1 receptor. drugbank.comdrugbank.com In radioligand binding assays, aprepitant demonstrates high selectivity for the human NK-1R. Research indicates a very high affinity, with an IC50 value—the concentration required to inhibit 50% of the binding of a radiolabeled ligand—of 0.1 nM. nih.govselleckchem.com Its selectivity for NK-1R is substantially higher compared to other neurokinin receptors. nih.gov

A study comparing its affinity for different human neurokinin receptors found the following:

NK-1R: IC50 = 0.1 nM

NK-2R: IC50 = 4500 nM

NK-3R: IC50 = 300 nM nih.gov

This demonstrates that aprepitant is approximately 45,000-fold more selective for the NK-1 receptor than for the NK-2 receptor and 3,000-fold more selective than for the NK-3 receptor. nih.gov This high affinity and selectivity are attributed to its ability to induce conformational changes in the NK-1R, leading to long-lasting inhibition. mdpi.com Studies have also noted its slow receptor dissociation rate, which contributes to its prolonged in vivo efficacy. researchgate.net

Receptor Binding Affinity of Aprepitant

| Receptor | IC50 (nM) | Reference |

|---|---|---|

| Human NK-1R | 0.1 | nih.gov |

| Human NK-2R | 4500 | nih.gov |

| Human NK-3R | 300 | nih.gov |

Aprepitant functions as a competitive antagonist to Substance P, the primary endogenous ligand for the NK-1 receptor. nih.govnih.gov By blocking the binding of Substance P, aprepitant inhibits the downstream signaling pathways responsible for various physiological responses, including the emetic reflex. selleckchem.comnih.govamegroups.org

Preclinical animal models have been instrumental in demonstrating this functional antagonism. In ferrets, aprepitant was shown to inhibit both the acute and delayed phases of emesis induced by the chemotherapeutic agent cisplatin (B142131). tga.gov.auselleckchem.com This effect is mediated through its central actions in the brainstem. amegroups.org Furthermore, aprepitant has been shown to augment the antiemetic activity of other agents like the 5-HT3 receptor antagonist ondansetron (B39145) and the corticosteroid dexamethasone. drugbank.comdrugbank.comtga.gov.au

Beyond emesis, research indicates that aprepitant's antagonism of Substance P/NK-1R signaling can influence inflammatory processes. Studies have shown it can suppress the activation of microglia and inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov This is achieved by blocking signaling cascades like the JNK and p38/MAPK pathways and inhibiting the nuclear translocation of NF-κB. nih.gov

Positron Emission Tomography (PET) imaging has been a critical tool in preclinical and human studies to visualize and quantify the extent of NK-1 receptor occupancy by aprepitant in the brain. drugbank.comhmdb.ca These studies confirm that aprepitant crosses the blood-brain barrier and binds to NK-1 receptors in key brain regions associated with the emetic reflex, such as the nucleus tractus solitarius. drugbank.comhmdb.caamegroups.org

Animal and human PET studies have shown a direct correlation between aprepitant plasma concentrations and the degree of NK-1 receptor occupancy. tga.gov.aufda.gov In vivo animal studies have demonstrated that aprepitant can achieve up to 100% occupancy of striatal NK-1 receptors, an effect that can last for at least 48 hours. touchoncology.com This sustained receptor engagement is longer than what would be predicted by plasma drug levels alone, suggesting tight binding and slow dissociation from the receptor. researchgate.nettouchoncology.com For instance, at plasma concentrations of approximately 100 ng/mL, NK-1 receptor occupancy was about 90%. fda.gov

In Vitro and Ex Vivo Metabolic Research

The metabolic profile of aprepitant, the active form of fosaprepitant, is primarily characterized by its extensive interaction with the cytochrome P450 (CYP) enzyme system.

In vitro studies using human liver microsomes have identified the specific CYP enzymes responsible for aprepitant's metabolism. tga.gov.au The primary enzyme involved is CYP3A4. nih.govdrugbank.comtga.gov.au There is also a minor contribution from CYP1A2 and CYP2C19. nih.govdrugbank.comtga.gov.au Notably, studies indicate no significant metabolism by CYP2D6 or CYP2E1. tga.gov.au The metabolism occurs largely via oxidation at the morpholine ring and its side chains, resulting in metabolites that are only weakly active. drugbank.comeuropa.eu

Aprepitant has a complex relationship with CYP enzymes, acting as a substrate, an inhibitor, and an inducer. merck.caeuropa.eu

Substrate: Aprepitant is primarily a substrate for CYP3A4 and, to a lesser extent, CYP1A2 and CYP2C19. nih.govdrugbank.comtga.gov.aumerck.ca

Inhibitor: Aprepitant is a dose-dependent, moderate inhibitor of CYP3A4. merck.canih.govresearchgate.netresearchgate.net This inhibition can lead to increased plasma concentrations of other drugs that are also metabolized by CYP3A4. europa.eumerck.ca The inhibitory effect is considered moderate, with Ki values of approximately 10 μM for the hydroxylation of the CYP3A4 probe substrate midazolam. researchgate.net The intravenous administration of fosaprepitant appears to result in a weaker inhibitory effect on CYP3A4 compared to oral aprepitant. researchgate.net

Inducer: Aprepitant is also an inducer of CYP enzymes. It is a weak-to-mild inducer of both CYP3A4 and CYP2C9. europa.eumerck.canih.govnih.gov The inductive effect is transient, with the maximum effect observed 3-5 days after treatment, which slowly declines and becomes clinically insignificant by two weeks after the end of treatment. europa.eunjmonline.nl This induction can decrease the plasma concentrations of substrates for these enzymes, such as tolbutamide (B1681337) and S(-)-warfarin for CYP2C9. merck.canih.gov

Summary of Aprepitant's Interactions with CYP Enzymes

| Enzyme | Interaction Type | Potency | Reference |

|---|---|---|---|

| CYP3A4 | Substrate | Major | nih.govdrugbank.com |

| Inhibitor | Moderate | merck.canih.govresearchgate.net | |

| Inducer | Weak/Mild | europa.eunih.gov | |

| CYP2C9 | Inducer | Weak/Mild | merck.canih.govnih.gov |

| Metabolism | No/Minor | tga.gov.au | |

| CYP1A2 | Substrate | Minor | nih.govdrugbank.com |

| CYP2C19 | Substrate | Minor | nih.govdrugbank.com |

Glucuronidation Pathway Research

Specific studies on the glucuronidation pathway of Fosaprepitant-d4 were not found in the reviewed literature. The metabolic focus is on its rapid conversion to aprepitant and the subsequent metabolism of aprepitant. Aprepitant, the active metabolite of fosaprepitant, undergoes extensive metabolism. While the primary route is oxidation via CYP3A4, aprepitant also causes a transient mild induction of glucuronidation after treatment ends. fda.goveuropa.eu This induction effect is seen with oral aprepitant and is anticipated to be similar for regimens involving fosaprepitant. europa.eu

Preclinical Pharmacokinetics of Fosaprepitant and Aprepitant Metabolite

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Studies on the specific ADME properties of Fosaprepitant-d4 as a therapeutic agent have not been identified. The preclinical ADME profile has been characterized for fosaprepitant and its active form, aprepitant, in various animal models.

Metabolism: Fosaprepitant is a water-soluble prodrug that is rapidly and extensively converted to aprepitant following intravenous administration. fda.govmerck.ca This conversion is not limited to the liver; in vitro incubations with S9 fractions from human kidney, lung, and ileum also show rapid and nearly complete conversion, indicating that this process occurs in multiple extrahepatic tissues. fda.govmerck.ca In preclinical species, this conversion is also efficient. In vitro studies using liver fractions from rats and dogs demonstrated the rapid transformation of fosaprepitant to aprepitant. fda.gov The conversion is particularly rapid in rats (half-life of ~30 minutes) but slower in dogs (half-life >300 minutes). nih.govresearchgate.net

Distribution: Following administration, aprepitant, the active moiety, readily penetrates the blood-brain barrier in rats and ferrets. fda.govtga.gov.au Animal and human Positron Emission Tomography (PET) studies have confirmed that aprepitant is brain-penetrant and occupies brain NK1 receptors. tga.gov.auncats.io Aprepitant has also been found to be excreted in the milk of lactating rats. fda.gov

Metabolism of Aprepitant: Aprepitant itself is primarily metabolized by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved, and minor contributions from CYP1A2 and CYP2C19. fda.govnih.gov Seven weakly active metabolites of aprepitant have been identified in human plasma. tga.gov.au In addition to being a substrate, aprepitant acts as a moderate inhibitor and an inducer of CYP3A4, and also an inducer of CYP2C9. europa.eunih.gov

Elimination: The terminal half-life of intravenously administered aprepitant was found to be approximately 3 hours in rats and 10 hours in ferrets. fda.gov

Role of Deuteration in Tracing Metabolic Pathways in Vivo

While deuteration can be a tool for tracing metabolic pathways, the specific compound Fosaprepitant-d4 (dimeglumine) is documented for use as an internal standard in analytical chemistry rather than as a tracer for its own metabolic fate in vivo.

Deuterium-labeled compounds, also known as stable isotope-labeled compounds, are invaluable in pharmacokinetic research. In quantitative analysis using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is required to correct for variations in sample processing and instrument response. An ideal internal standard behaves almost identically to the analyte (the substance being measured) during extraction and ionization but is distinguishable by the mass spectrometer.

Fosaprepitant-d4 is chemically identical to fosaprepitant, except that four hydrogen atoms are replaced by deuterium atoms. This gives it a higher molecular weight (1008.86 g/mol for the d4 dimeglumine salt) than the non-deuterated version. The mass spectrometer can easily differentiate between the deuterated standard and the non-deuterated analyte, allowing for precise quantification of fosaprepitant in biological matrices like plasma. Its use as an internal standard is explicitly noted by multiple chemical suppliers.

Comparative Pharmacokinetic Profiles of Prodrug and Active Metabolite in Animal Models

Following intravenous administration of fosaprepitant in preclinical species, there is a rapid and dose-dependent appearance of the active metabolite, aprepitant.

In rats and dogs, intravenous administration of fosaprepitant results in a nearly proportional increase in aprepitant exposure at lower doses. nih.govresearchgate.net However, at higher doses (25 mg/kg in the rat; 2 and 32 mg/kg in the dog), the kinetics of aprepitant become nonlinear, suggesting that the elimination mechanisms for aprepitant are saturated at these higher concentrations. nih.govresearchgate.net

The rate of conversion from the prodrug to the active drug varies between species. Ex vivo studies showed a rapid conversion in rat blood (half-life ~30 minutes), whereas the conversion was significantly slower in dog blood (half-life > 300 minutes). nih.govresearchgate.net

Table 1: Comparative Pharmacokinetics of IV Fosaprepitant in Animal Models

| Species | Dose | Pharmacokinetic Observation | Reference |

|---|---|---|---|

| Rat | 1 and 8 mg/kg | Near proportional increase in aprepitant AUC. | nih.govresearchgate.net |

| Rat | 25 mg/kg | Nonlinear increase in aprepitant AUC, suggesting saturation of elimination. | nih.govresearchgate.net |

| Dog | 0.2 mg/kg | Near proportional increase in aprepitant AUC. | nih.govresearchgate.net |

| Dog | 2 and 32 mg/kg | Nonlinear increase in aprepitant AUC, suggesting saturation of elimination. | nih.govresearchgate.net |

| Rat | N/A | Rapid conversion of fosaprepitant to aprepitant (t½ ~30 mins in blood). | nih.govresearchgate.net |

| Dog | N/A | Slow conversion of fosaprepitant to aprepitant (t½ >300 mins in blood). | nih.govresearchgate.net |

Neuropharmacological Studies in Animal Models

Investigation of Central Activity and Receptor-Mediated Effects

No neuropharmacological studies investigating the central activity of Fosaprepitant-d4 have been reported. The pharmacological effects are attributed entirely to its active metabolite, aprepitant.

Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor. researchgate.net The antiemetic effects of aprepitant are mediated through its action on NK1 receptors in the central nervous system (CNS). tga.gov.auncats.io Preclinical studies have demonstrated that aprepitant crosses the blood-brain barrier and has a long duration of central activity. merck.catga.gov.au This central action allows it to inhibit emesis induced by cytotoxic agents like cisplatin. merck.catga.gov.auncats.io Furthermore, preclinical studies show that aprepitant augments the antiemetic activity of 5-HT3 receptor antagonists and corticosteroids. merck.canih.govtga.gov.au

In a rat model of visceral pain and cardiovascular suppression induced by colorectal distension, administration of fosaprepitant was found to mitigate the reduction in blood pressure. researchgate.netfrontiersin.org This was associated with a decreased number of c-Fos immunoreactive cells (a marker of neuronal activation) in the caudal ventrolateral medullary region, suggesting that fosaprepitant can modulate autonomic nervous system reflexes involving the vagal pathway. researchgate.netfrontiersin.org

Another study in rats investigated the role of fosaprepitant in morphine-induced antinociception. nih.gov The results showed that co-administration of fosaprepitant with morphine delayed the development of tolerance to morphine's pain-relieving effects. nih.gov This effect is thought to be linked to the blockade of NK1 receptors in the spinal cord, interfering with the transmission of pain signals mediated by substance P. nih.gov

Table 2: Summary of Neuropharmacological Effects of Fosaprepitant/Aprepitant in Animal Models

| Animal Model | Finding | Implication | Reference |

|---|---|---|---|

| General (Rat, Ferret) | Aprepitant crosses the blood-brain barrier and occupies NK1 receptors. | Central mechanism of action for antiemetic effects. | tga.gov.auncats.io |

| Cisplatin-induced Emesis Model (Ferret, Guinea Pig) | Fosaprepitant/aprepitant inhibits both acute and delayed phases of emesis. | Efficacy as an antiemetic agent. | merck.canih.govresearchgate.net |

| Rat (Colorectal Distension) | Fosaprepitant reduced cardiovascular suppression and decreased neuronal activation in the medulla. | Involvement in modulating autonomic reflexes. | researchgate.netfrontiersin.org |

| Rat (Morphine-induced Antinociception) | Fosaprepitant delayed the development of tolerance to morphine. | Potential role in pain management and opioid therapy. | nih.gov |

Table 3: List of Compounds Mentioned | Compound Name | | | :--- | | Fosaprepitant-d4 (dimeglumine) | | Fosaprepitant | | Aprepitant | | Substance P | | Ondansetron | | Dexamethasone | | Morphine | | Palonosetron |

Modulation of Emesis Pathways in Preclinical Animal Models

Fosaprepitant, a prodrug of aprepitant, exerts its antiemetic effects by modulating central emesis pathways. drugbank.comthieme-connect.com Following administration, fosaprepitant is rapidly converted to aprepitant, which acts as a selective, high-affinity antagonist of neurokinin 1 (NK-1) receptors. merck.caoncohealth.us These NK-1 receptors are key components in the emetic reflex, activated by substance P, a neuropeptide implicated as a crucial neurotransmitter in the signaling cascade that leads to vomiting, particularly in the delayed phase of chemotherapy-induced emesis. thieme-connect.comdovepress.com

Preclinical studies using animal models have been instrumental in elucidating this mechanism. Animal and human positron emission tomography (PET) studies have confirmed that aprepitant effectively crosses the blood-brain barrier and occupies NK-1 receptors within the brain. oncohealth.usbaxterpi.com This central action is critical for its ability to inhibit vomiting induced by cytotoxic chemotherapeutic agents like cisplatin. merck.caoncohealth.usbaxterpi.com In various animal models, aprepitant has been shown to inhibit both the acute and delayed phases of cisplatin-induced emesis. drugbank.comfda.gov

A notable preclinical study investigated the effect of fosaprepitant on a nausea-like response in rats treated with cisplatin by monitoring changes in facial expression, specifically the eye-opening index. frontiersin.org Cisplatin administration was found to significantly decrease this index, an effect interpreted as a nausea-like state. The study demonstrated that pretreatment with fosaprepitant (2 mg/kg) significantly inhibited the cisplatin-induced decrease in the eye-opening index during both the acute phase (Day 1) and the delayed phase (Day 2). frontiersin.org In contrast, the 5-HT3 receptor antagonist granisetron (B54018) only inhibited the acute phase of this response, highlighting the distinct role of NK-1 receptor antagonism in managing delayed emetic responses. frontiersin.org

Table 1: Effect of Fosaprepitant on Cisplatin-Induced Nausea-Like Response in Rats This table summarizes the inhibitory effects of fosaprepitant on the decrease of the eye-opening index, a proxy for a nausea-like response, following cisplatin administration in rats.

Source: Data adapted from a study on rat facial expressions as a measure of nausea. frontiersin.org

Exploratory Research on Other Central Nervous System Interactions (e.g., antinociception)

Beyond its well-established role in antiemesis, exploratory preclinical research has investigated other potential interactions of fosaprepitant within the central nervous system. The widespread distribution of substance P and NK-1 receptors in brain regions associated with pain processing suggests a possible role for NK-1 antagonists in modulating nociception.

One area of investigation has been the interaction with opioid analgesics. A preclinical study in rats explored the effect of fosaprepitant on the development of tolerance to morphine and its analgesic effects. medchemexpress.com The findings from this research indicated that daily administration of fosaprepitant dimeglumine attenuated tolerance to morphine. medchemexpress.com Furthermore, the study reported that the compound increased the antinociceptive (pain-relieving) effect of morphine when compared to the control group. medchemexpress.com This suggests a potential synergistic interaction between the NK-1 receptor antagonist pathway and opioid receptor signaling in the management of pain.

Table 2: Exploratory CNS Effects of Fosaprepitant Dimeglumine in a Rat Model

Advanced Analytical Methodologies for Research and Quality Control

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC, particularly in its reverse-phase mode, is a powerful tool for the quantitative analysis and impurity profiling of Fosaprepitant-d4 (dimeglumine). The development and validation of robust HPLC methods are guided by the International Conference on Harmonization (ICH) guidelines to ensure data of high quality and reliability.

Reverse-phase HPLC is the most widely employed chromatographic technique for the analysis of fosaprepitant (B1673561) and its related substances. These methods typically utilize a stationary phase with nonpolar characteristics, such as C8 or C18 columns, and a polar mobile phase.

A variety of RP-HPLC methods have been developed for fosaprepitant, which are directly applicable to its deuterated analogue. For instance, a stability-indicating HPLC method for fosaprepitant dimeglumine injection employed a NanoChrom C18 column (250 mm × 4.6 mm, 5µm). nih.gov The separation was achieved using a gradient elution with a mobile phase consisting of two components: mobile phase A, a mixture of 0.5 M ammonium (B1175870) dihydrogen phosphate (B84403) (pH 2.2) and acetonitrile (B52724) (80:20 ratio), and mobile phase B, a combination of methanol (B129727) and acetonitrile (70:30 ratio). nih.gov

Another method developed for the determination of fosaprepitant dimeglumine in bulk drug utilized a C8 column (150 x 4.6 mm, 5µ) with a mobile phase of 0.1 M potassium dihydrogen phosphate buffer (pH 3.10) and acetonitrile (40:60). researchgate.net The choice of column and mobile phase composition is critical for achieving optimal separation of the main compound from its potential process-related impurities and degradation products. Impurity profiling is crucial for ensuring the quality of the active pharmaceutical ingredient (API). researchgate.net

The following table summarizes typical chromatographic conditions used in the analysis of fosaprepitant, which can be adapted for Fosaprepitant-d4 (dimeglumine).

| Parameter | Condition 1 | Condition 2 |

| Column | NanoChrom C18 (250 mm × 4.6 mm, 5µm) | C8 (150 x 4.6 mm, 5µ) |

| Mobile Phase A | 0.5 M NH4H2PO4 (pH 2.2) : Acetonitrile (80:20) | 0.1 M KH2PO4 (pH 3.10) |

| Mobile Phase B | Methanol : Acetonitrile (70:30) | Acetonitrile |

| Elution | Gradient | Isocratic (40:60 of A:B) |

| Detection | UV at 210 nm | UV at 264 nm |

| Flow Rate | Not Specified | 0.6 mL/min |

| Column Temperature | 35°C | Not Specified |

The validation of an HPLC method is crucial to demonstrate its suitability for the intended purpose. iajps.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. nih.gov For Fosaprepitant-d4 (dimeglumine), this is demonstrated by the absence of interfering peaks at the retention time of the main analyte and its known impurities. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to establish the stability-indicating nature of the method. researchgate.net

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net Linearity is typically evaluated by analyzing a series of dilutions of the analyte and plotting the peak area response against the concentration. The relationship is considered linear if the correlation coefficient (r²) is close to 1. For example, a UV spectrophotometric method for fosaprepitant demonstrated linearity in the range of 80-180 µg/mL with a correlation coefficient of R² = 0.9972. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a placebo matrix and the recovery is calculated. The acceptance criteria for recovery are typically within a range of 98-102%.

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. For an HPLC method for fosaprepitant dimeglumine, the LOD and LOQ were found to be 7.4 µg/mL and 22.3 µg/mL, respectively. researchgate.net A highly sensitive method for related substances of fosaprepitant reported an LOD for each impurity to be less than 0.011% w/w. researchgate.net

The table below presents typical validation parameters for an HPLC method for fosaprepitant.

| Validation Parameter | Typical Result |

| Linearity Range | 80-180 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery %) | 98.0 - 102.0% |

| Precision (%RSD) | < 2.0% |

| LOD | 7.4 µg/mL |

| LOQ | 22.3 µg/mL |

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For an HPLC method, these variations can include changes in the pH of the mobile phase, mobile phase composition, flow rate, and column temperature. researchgate.net

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days.

Evaluation of robustness and ruggedness is a critical component of method validation, ensuring that the analytical method is reliable and transferable.

For the separation of complex mixtures containing the active ingredient and multiple impurities, gradient elution is often preferred over isocratic elution. google.commlcpharmacy.edu.in Gradient elution involves changing the composition of the mobile phase during the chromatographic run, which can improve peak resolution and reduce analysis time. google.com

The optimization of a gradient program is a systematic process. It often starts with a "scouting gradient" to determine the approximate elution conditions for all components of interest. pharmaffiliates.com Based on the initial results, parameters such as the initial and final mobile phase compositions, the gradient steepness, and the gradient time are fine-tuned to achieve the desired separation. pharmaffiliates.com For instance, a stability-indicating method for fosaprepitant and its related substances utilized a gradient program with mobile phase A (phosphate buffer) and mobile phase B (acetonitrile) to achieve separation of the drug from its degradation products. researchgate.net

Spectroscopic Techniques in Compound Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Fosaprepitant-d4 (dimeglumine) and for confirming its identity.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the quantitative analysis of fosaprepitant and its metabolite, aprepitant (B1667566), in biological matrices. researchgate.net For Fosaprepitant-d4, MS is crucial for confirming the incorporation and location of the deuterium (B1214612) atoms. In a typical LC-MS/MS method, the parent-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. For fosaprepitant, a transition of m/z 613.1 → 78.9 has been reported. researchgate.net For Fosaprepitant-d4, the precursor ion mass would be increased by the number of incorporated deuterium atoms, providing a distinct mass spectrometric signature.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of Fosaprepitant-d4 (dimeglumine) would be expected to be very similar to that of the non-deuterated compound, as the introduction of deuterium atoms typically results in only minor shifts in the vibrational frequencies of C-D bonds compared to C-H bonds. FTIR can be used as a fingerprinting technique to confirm the identity of the compound by comparing its spectrum to that of a reference standard. nih.gov

Ultraviolet (UV) Spectroscopy for Qualitative and Quantitative Analysis

Ultraviolet (UV) spectroscopy is a fundamental analytical technique employed for the qualitative and quantitative assessment of pharmaceutical compounds. iajps.com The principle relies on the absorption of UV light by molecules containing chromophores, which promotes electrons to higher energy orbitals. According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution. researchgate.net

For the analysis of fosaprepitant dimeglumine, a specific wavelength of maximum absorbance (λmax) is identified by scanning a solution of the compound across a UV range, typically 200-400 nm. mlcpharmacy.edu.in Research has established the λmax for Fosaprepitant Dimeglumine to be 264 nm in a mobile phase consisting of a buffer and acetonitrile. mlcpharmacy.edu.in This characteristic λmax serves as a basis for both qualitative identification and the development of quantitative methods. mlcpharmacy.edu.inufrgs.br

Quantitative analysis involves creating a calibration curve by plotting the absorbance of several standard solutions of known concentrations against their respective concentrations. mlcpharmacy.edu.in The linearity of this curve within a specific concentration range validates the method for determining the concentration of unknown samples. For fosaprepitant, linearity has been demonstrated in ranges such as 80-180 µg/ml. mlcpharmacy.edu.in Similarly, methods for the active metabolite, aprepitant, have shown linearity in the 5-30 µg/ml and 6-14 µg/ml ranges, with a λmax often cited around 210 nm or 267.2 nm depending on the solvent. researchgate.netderpharmachemica.comijpsjournal.com

Table 1: UV Spectroscopy Parameters for Fosaprepitant and Aprepitant

| Compound | λmax (nm) | Solvent/Mobile Phase | Linearity Range (µg/ml) |

|---|---|---|---|

| Fosaprepitant Dimeglumine | 264 | Acetonitrile and Buffer (60:40 v/v) | 80-180 |

| Aprepitant | 210 | Methanol | 6-14 |

| Aprepitant | 267.2 | Distilled Water, Phosphate Buffer | 5-30 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex pharmaceuticals like fosaprepitant. hyphadiscovery.comcore.ac.uk This non-destructive technique provides detailed information about the chemical environment of individual nuclei (typically protons, ¹H, or carbon-13, ¹³C) within a molecule based on their interaction with a strong magnetic field. encyclopedia.pubslideshare.net

The key parameters obtained from an NMR spectrum are the chemical shift (δ), which indicates the electronic environment of a nucleus, and coupling constants (J), which reveal connectivity between neighboring nuclei. core.ac.uk For structural confirmation, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. nih.gov These include:

¹H NMR: Provides information on the number and type of protons.

¹³C NMR: Reveals the number and type of carbon atoms.

COSY (Correlation Spectroscopy): Establishes proton-proton couplings through bonds. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the molecular framework. core.ac.uknih.gov

Through the careful analysis of these spectra, chemists can piece together the complete chemical structure of fosaprepitant, confirming the identity and purity of the bulk drug substance. scilit.com While specific chemical shift assignments for fosaprepitant are often proprietary, published datasets for similar complex molecules demonstrate the power of this technique. rsc.orgresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, enabling highly sensitive and specific detection and quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. nih.govhpst.cz In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before entering the mass spectrometer for detection. vcu.edu While highly effective for many small molecules, its application for fosaprepitant is limited. Fosaprepitant is a large, non-volatile phosphate ester salt, making it unsuitable for direct GC-MS analysis without extensive derivatization to increase its volatility. Therefore, GC-MS is not a standard method for the analysis of fosaprepitant itself, though it remains a vital tool for trace analysis of smaller, more volatile impurities or degradation products in pharmaceutical manufacturing. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalytical Research

Liquid chromatography-mass spectrometry (LC-MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for quantifying drugs and their metabolites in complex biological matrices such as plasma. researchgate.netnih.gov This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov

In a typical bioanalytical LC-MS/MS method for fosaprepitant and its active metabolite aprepitant, a plasma sample is first treated to remove proteins, often through precipitation with a solvent like acetonitrile. researchgate.netuu.nl The extracted analytes are then injected into an LC system, where they are separated on a reversed-phase column (e.g., C8 or C18). researchgate.net Following separation, the compounds enter the mass spectrometer. The instrument is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the analyte is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. This process provides exceptional specificity, minimizing interference from other components in the biological matrix. nih.gov

LC-MS/MS methods have been developed that are sensitive enough to measure fosaprepitant and aprepitant concentrations across a wide range, for example, from 15.0 to 6,000 ng/mL for fosaprepitant and 10.0 to 4,000 ng/mL for aprepitant in human plasma. researchgate.net

Table 2: Example LC-MS/MS Ion Transitions for Fosaprepitant Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Fosaprepitant | 613.1 | 78.9 | Negative |

| Aprepitant | 533.2 | 275.1 | Negative |

| Aprepitant | 535.1 | 277.1 | Positive |

| Fosaprepitant-d4 | 617.0 | 78.9 | Negative |

| Aprepitant-d4 (B46679) | 537.2 | 279.1 | Negative |

Data compiled from multiple sources. researchgate.netnih.gov

Application of Deuterated Standards in Quantitative Analysis

Fosaprepitant-d4 (dimeglumine) as an Internal Standard in LC-MS/MS Methodologies

In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended by regulatory agencies to ensure the accuracy and precision of the results. nih.govnih.gov Fosaprepitant-d4, in which four hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for the quantification of fosaprepitant. researchgate.net

An internal standard is a compound of known concentration added to all samples (standards, quality controls, and unknowns) at the beginning of the sample preparation process. japsonline.com The SIL-IS is chemically identical to the analyte but has a different mass due to the deuterium atoms. Because it is chemically identical, Fosaprepitant-d4 behaves in the same way as fosaprepitant during extraction, chromatography, and ionization. researchgate.net Any sample loss during preparation or fluctuations in instrument response (e.g., ion suppression or enhancement from the sample matrix) will affect both the analyte and the internal standard to the same degree. nih.gov

The quantification is based on the ratio of the mass spectrometer's response of the analyte to the response of the internal standard, rather than the absolute response of the analyte alone. researchgate.net This ratioing corrects for variability, leading to more reliable and reproducible data. nih.gov In LC-MS/MS methods, Fosaprepitant-d4 is distinguished from the unlabeled fosaprepitant by its higher mass-to-charge ratio (e.g., m/z 617.0 for the precursor ion of Fosaprepitant-d4 versus 613.1 for fosaprepitant). researchgate.net The use of Fosaprepitant-d4 is therefore a critical element in the validation and application of robust bioanalytical methods for pharmacokinetic and other clinical studies. researchgate.netjapsonline.com

Development of Bioanalytical Assays for Preclinical Samples

The development of robust bioanalytical assays is fundamental for the quantitative determination of Fosaprepitant-d4 (dimeglumine) and its active metabolite, aprepitant-d4, in preclinical samples such as plasma and tissue homogenates. These assays are crucial for pharmacokinetic and toxicokinetic studies, providing essential data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. Given that Fosaprepitant is a prodrug that is rapidly converted to aprepitant, it is often necessary to simultaneously quantify both the prodrug and its active metabolite. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of Fosaprepitant-d4 due to its high sensitivity, selectivity, and specificity. researchgate.net The development of such an assay involves several key steps:

Sample Preparation: A critical step in bioanalysis is the effective extraction of the analytes from the complex biological matrix. For Fosaprepitant-d4 and its metabolite in plasma, protein precipitation is a commonly employed and straightforward extraction method. google.com This technique involves the addition of an organic solvent, such as acetonitrile, to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. researchgate.netgoogle.com The resulting supernatant, containing the analytes of interest, can then be directly injected into the LC-MS/MS system or further processed. google.com This method is favored for its simplicity and ability to achieve stable and high extraction recovery rates. google.com

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate Fosaprepitant-d4 and its active metabolite from endogenous plasma components prior to mass spectrometric detection. A C18 column is a common choice for the stationary phase, and gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier) and an organic solvent like acetonitrile allows for the effective separation of the analytes. researchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry, operating in the multiple reaction monitoring (MRM) mode, provides the necessary selectivity and sensitivity for quantification. For Fosaprepitant-d4, specific precursor-to-product ion transitions are monitored. While the exact mass transitions for the deuterated form are not detailed in the provided search results, a validated method for non-deuterated fosaprepitant and aprepitant monitored transitions of m/z 613.1 → 78.9 for fosaprepitant and m/z 533.2 → 275.1 for aprepitant. researchgate.net It is standard practice in such assays to use a stable isotope-labeled internal standard, such as Fosaprepitant-d4 itself or its corresponding non-deuterated form, to ensure accuracy and precision by correcting for matrix effects and variability in extraction and injection. researchgate.net

Method Validation: The developed bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability. nih.gov For instance, a developed LC-MS/MS method for fosaprepitant and aprepitant in human plasma demonstrated linearity over a concentration range of 15.0 to 6000 ng/mL for fosaprepitant and 10.0 to 4000 ng/mL for aprepitant, with acceptable intra-day and inter-day precision and accuracy. researchgate.net The lower limit of quantification (LLOQ) for Fosaprepitant has been reported to be as low as 20 ng/mL in plasma. google.com

Due to the rapid conversion of Fosaprepitant to aprepitant in vivo, plasma levels of the prodrug are typically detectable for only a short period post-infusion, often becoming undetectable within 30 to 60 minutes. nih.govresearchgate.net Therefore, the bioanalytical method must be sensitive enough to capture the transient presence of Fosaprepitant-d4 while also accurately measuring the resulting concentrations of its active metabolite over a longer duration.

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix. The development of such a method is crucial for assessing the intrinsic stability of a drug substance and for ensuring the quality, safety, and efficacy of the final drug product throughout its shelf life.

For Fosaprepitant-d4 (dimeglumine), a stability-indicating high-performance liquid chromatography (HPLC) method is the standard approach. nih.gov The development and validation of such a method typically follow the guidelines set by the International Conference on Harmonisation (ICH). nih.gov The primary goal is to develop a chromatographic system that can separate the intact drug from all potential degradation products formed under various stress conditions. nih.gov

The development process involves selecting an appropriate stationary phase (e.g., a C18 or phenyl column), a mobile phase composition (often a mixture of a buffer and an organic solvent like acetonitrile), a suitable detection wavelength (e.g., 210 nm), and other chromatographic parameters like flow rate and column temperature to achieve optimal separation. researchgate.netnih.gov The method is then validated for specificity, linearity, accuracy, precision, robustness, and sensitivity (LOD and LOQ). nih.gov The specificity of the method is unequivocally demonstrated through forced degradation studies. nih.gov

Stress Degradation Studies (e.g., thermal, hydrolytic, oxidative, photolytic)

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing. thermofisher.com These studies provide valuable information on the degradation pathways of the molecule and help in the identification of potential degradation products. thermofisher.com The stability-indicating power of the analytical method is confirmed if the degradation products are well-resolved from the main peak of the API, and the peak purity of the API can be demonstrated. researchgate.net

For Fosaprepitant dimeglumine, which is expected to have a degradation profile highly similar to Fosaprepitant-d4 (dimeglumine), stress studies have been conducted under various conditions:

Thermal Degradation: The drug substance is exposed to elevated temperatures to assess its thermal stability. Studies on Fosaprepitant dimeglumine have shown that it is susceptible to thermal degradation. researchgate.netnih.gov

Hydrolytic Degradation: This involves studying the degradation of the drug in aqueous solutions at different pH levels. Fosaprepitant dimeglumine has been found to be unstable under both acidic and basic conditions, with significant degradation observed. researchgate.netnih.gov Aprepitant is often identified as a major degradation product under these conditions. researchgate.net

Oxidative Degradation: The drug's susceptibility to oxidation is evaluated by exposing it to an oxidizing agent, typically hydrogen peroxide. nih.gov Fosaprepitant dimeglumine has demonstrated significant degradation under oxidative stress, leading to the formation of unknown impurities. researchgate.netnih.gov In one study, two unknown degradation products were detected, with one reaching a level of 11.79%. nih.gov

Photolytic Degradation: To assess light sensitivity, the drug substance is exposed to a combination of visible and ultraviolet light. Studies have indicated that Fosaprepitant dimeglumine is relatively stable under photolytic stress conditions. nih.gov

The following table summarizes the findings from forced degradation studies conducted on Fosaprepitant dimeglumine.

| Stress Condition | Reagent/Condition | Observation |

| Acidic Hydrolysis | Acidic Environment | Susceptible to degradation researchgate.netnih.gov |

| Basic Hydrolysis | Basic Environment | Susceptible to degradation researchgate.netnih.gov |

| Oxidative Degradation | Peroxide | Susceptible to degradation researchgate.netnih.gov |

| Thermal Degradation | Elevated Temperature | Susceptible to degradation nih.gov |

| Photolytic Degradation | Light Exposure | Found to be stable nih.gov |

| Humidity | High Humidity | Unstable behavior observed researchgate.net |